2-(4,5-Dihydro-thiazol-2-ylsulfanyl)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-ethanone
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Overview
Description
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound featuring a thiazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the reaction of a thiazole derivative with a quinoline precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-(5-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETAMIDE: Another thiazole derivative with different substituents.
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-PHENYLETHANONE: A simpler thiazole compound with a phenyl group.
Uniqueness
The uniqueness of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE lies in its complex structure, which combines a thiazole ring with a quinoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N2OS5 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C17H16N2OS5/c1-17(2)14-13(15(21)25-24-14)10-5-3-4-6-11(10)19(17)12(20)9-23-16-18-7-8-22-16/h3-6H,7-9H2,1-2H3 |
InChI Key |
YLZFDDXCXXQVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NCCS4)C(=S)SS2)C |
Origin of Product |
United States |
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